molecular formula C23H26N4O5S3 B2496319 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(azepan-1-ylsulfonyl)benzamide CAS No. 865176-21-2

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(azepan-1-ylsulfonyl)benzamide

カタログ番号: B2496319
CAS番号: 865176-21-2
分子量: 534.66
InChIキー: KHPCVFLANPSDQS-BZZOAKBMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(azepan-1-ylsulfonyl)benzamide is a structurally complex molecule featuring a benzothiazole core fused with a sulfamoyl group at position 6 and an allyl substituent at position 2. The benzamide moiety is further modified with a 4-(azepan-1-ylsulfonyl) group, introducing a seven-membered azepane ring. The Z-configuration of the imine bond in the benzothiazol-2(3H)-ylidene system may influence its conformational stability and binding interactions .

特性

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5S3/c1-2-13-27-20-12-11-19(34(24,29)30)16-21(20)33-23(27)25-22(28)17-7-9-18(10-8-17)35(31,32)26-14-5-3-4-6-15-26/h2,7-12,16H,1,3-6,13-15H2,(H2,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPCVFLANPSDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

類似化合物との比較

Table 1: Substituent Comparison

Compound Position 6 Position 3 Azepane Sulfonyl
Target Compound -SO₂NH₂ -CH₂CH=CH₂ Yes
ZINC100821102 -OCH₂CH₃ -CH₂CH₃ Yes

Physicochemical Properties

While direct data on the target compound’s critical micelle concentration (CMC) are unavailable, methods such as spectrofluorometry and tensiometry (used for quaternary ammonium compounds like BAC-C12) could be adapted to assess its surfactant-like behavior.

Methodological Considerations for Similarity Analysis

Virtual screening studies emphasize structural similarity metrics (e.g., Tanimoto coefficients) to predict biological activity. The target compound’s benzothiazole core aligns with known bioactive scaffolds, but its unique substituents may reduce similarity scores compared to simpler analogues. For instance:

    Q & A

    Q. What are the key synthetic strategies for constructing the benzothiazole core in this compound?

    The benzothiazole core is typically synthesized via cyclization of 2-aminobenzenethiol derivatives. For example, reacting 2-aminobenzenethiol with carbonyl-containing reagents under acidic or oxidative conditions forms the thiazole ring. Subsequent allylation at the 3-position is achieved using allyl halides in the presence of a base (e.g., K₂CO₃) to introduce the allyl group . Sulfamoylation at the 6-position involves reacting with sulfamoyl chloride under anhydrous conditions .

    Q. How is the stereochemical (Z)-configuration confirmed in the final product?

    Nuclear Magnetic Resonance (NMR) spectroscopy, particularly NOESY or ROESY experiments, is critical for determining the (Z)-configuration. These techniques identify spatial proximity between protons on the allyl group and adjacent substituents. X-ray crystallography may also be employed for definitive confirmation .

    Q. What analytical techniques are essential for purity assessment?

    High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity threshold) and mass spectrometry (MS) are standard. Quantitative ¹H/¹³C NMR can detect residual solvents or byproducts, while elemental analysis verifies stoichiometric ratios of C, H, N, and S .

    Advanced Research Questions

    Q. How can reaction conditions be optimized for introducing the azepane sulfonyl moiety?

    The azepane sulfonyl group is introduced via nucleophilic substitution between 4-(azepan-1-ylsulfonyl)benzoyl chloride and the benzothiazole intermediate. Key parameters include:

    • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.
    • Catalyst : DMAP (4-dimethylaminopyridine) accelerates acylation.
    • Temperature : 60–80°C improves reaction kinetics without decomposition. Design of Experiments (DoE) methodologies can systematically optimize yield and selectivity .

    Q. How to address contradictions in reported biological activity data for structurally similar compounds?

    Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, incubation time) or compound purity. Mitigation strategies include:

    • Standardizing bioassays (e.g., using identical cell lines and IC₅₀ protocols).
    • Validating purity via orthogonal methods (HPLC, LC-MS).
    • Performing structure-activity relationship (SAR) studies to isolate critical functional groups (e.g., sulfamoyl vs. methylsulfonyl substitutions) .

    Q. What computational methods predict the compound’s interaction with biological targets?

    Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding affinities to enzymes like carbonic anhydrase or kinases. Pharmacophore mapping identifies key interactions (e.g., hydrogen bonding with sulfonamide groups). Validation requires experimental assays (e.g., surface plasmon resonance) to correlate in silico predictions with empirical data .

    Methodological Considerations

    Q. How to design a stability study under physiological conditions?

    • pH stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC.
    • Oxidative stress : Expose to H₂O₂ (0.1–1 mM) to simulate metabolic oxidation.
    • Light sensitivity : Conduct photostability tests under ICH Q1B guidelines. Data from such studies guide formulation strategies (e.g., lyophilization for hydrolytically unstable compounds) .

    Q. What strategies improve solubility for in vivo studies?

    • Co-solvents : Use DMSO/PEG 400 mixtures (≤10% v/v) to enhance aqueous solubility.
    • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) temporarily.
    • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability .

    Critical Challenges

    • Stereochemical instability : The (Z)-configuration may isomerize under basic conditions. Stabilization strategies include steric hindrance via bulky substituents .
    • Off-target effects : High-throughput screening against kinase panels (e.g., Eurofins KinaseProfiler) minimizes unintended interactions .

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。